molecular formula C26H22N2O3 B13705089 Pyrene maleimide

Pyrene maleimide

Cat. No.: B13705089
M. Wt: 410.5 g/mol
InChI Key: NWDNAYYVQYRCNM-UHFFFAOYSA-N
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Description

Pyrene maleimide is a compound that combines the fluorescent properties of pyrene with the reactive functionality of maleimide. Pyrene is known for its ability to form excimers, which are excited-state dimers, making it useful in fluorescence-based applications. Maleimide, on the other hand, is reactive towards thiol groups, allowing for site-specific labeling of proteins and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene maleimide typically involves the reaction of pyrene with maleic anhydride to form pyrene maleic anhydride, which is then converted to this compound through a dehydration reaction. This process can be carried out under mild conditions, often using a dehydrating agent such as acetic anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrene maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds.

Common Reagents and Conditions: The reaction between this compound and thiols typically occurs under mild conditions, often in aqueous or polar organic solvents such as dimethyl sulfoxide (DMSO) or N,N’-dimethylformamide (DMF). The reaction does not require a catalyst and proceeds efficiently at room temperature .

Major Products: The major product of the reaction between this compound and thiols is a thiosuccinimide adduct. This product is stable and can be used for further biochemical or biophysical studies .

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-pyren-1-ylbutanamide

InChI

InChI=1S/C26H22N2O3/c29-22(27-15-16-28-23(30)13-14-24(28)31)6-2-3-17-7-8-20-10-9-18-4-1-5-19-11-12-21(17)26(20)25(18)19/h1,4-5,7-14H,2-3,6,15-16H2,(H,27,29)

InChI Key

NWDNAYYVQYRCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCN5C(=O)C=CC5=O

Origin of Product

United States

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